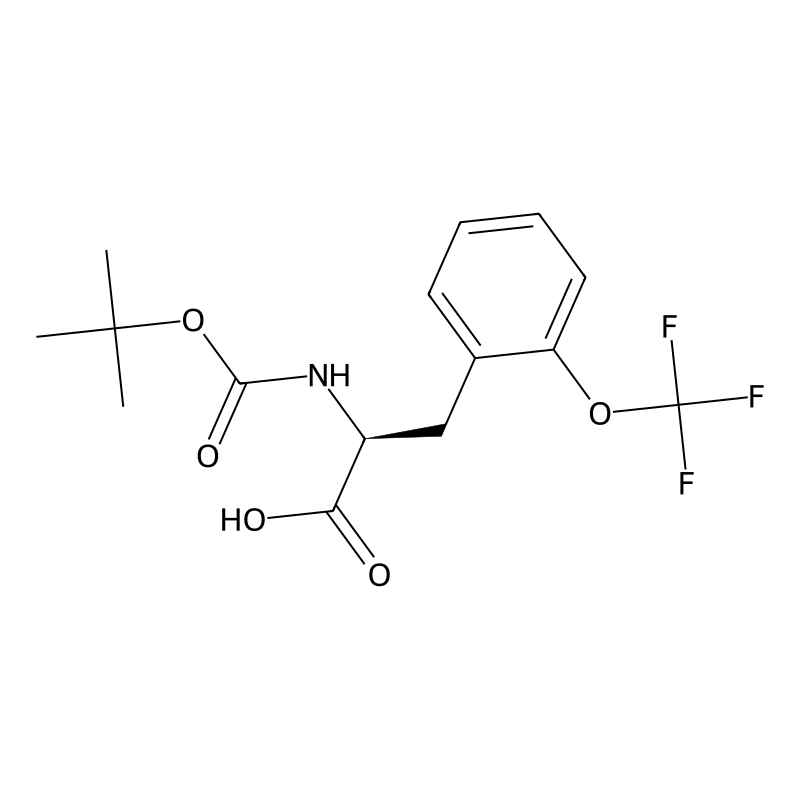Boc-L-Phe(2-OCF3)-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Boc-L-Phenylalanine(2-OCF3)-OH is a chemically modified derivative of the naturally occurring amino acid phenylalanine. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a trifluoromethoxy (OCF3) substituent on the aromatic ring. This modification enhances its properties, making it useful in various chemical and biological applications. The presence of the Boc group allows for selective deprotection, facilitating further functionalization or incorporation into peptides.
Synthesis of Peptidomimetics
Boc-L-Phe(2-OCF3)-OH is a valuable building block for the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as increased stability or enhanced cell permeability. By incorporating Boc-L-Phe(2-OCF3)-OH into a peptide sequence, researchers can introduce a trifluoromethyl group (-OCF3) at a specific position. This modification can affect the conformation, binding affinity, and biological activity of the resulting peptidomimetic [].
Studies have shown that incorporating Boc-L-Phe(2-OCF3)-OH into peptidomimetics targeting enzymes like serine proteases can enhance their inhibitory activity [, ]. This makes Boc-L-Phe(2-OCF3)-OH a promising tool for developing new drugs that target these enzymes.
Protein-Protein Interaction Studies
Boc-L-Phe(2-OCF3)-OH can also be employed in studies investigating protein-protein interactions (PPIs). PPIs are essential for various cellular processes, and understanding these interactions is crucial for drug discovery. Researchers can utilize Boc-L-Phe(2-OCF3)-OH to create probes that target specific protein-binding sites. The trifluoromethyl group on Boc-L-Phe(2-OCF3)-OH can aid in improving the affinity and selectivity of these probes for their target proteins [].
- Peptide Synthesis: The Boc group can be removed under acidic conditions, allowing the amino group to react with carboxylic acids to form peptide bonds.
- Substitution Reactions: The trifluoromethoxy group can undergo nucleophilic substitution reactions, providing pathways to synthesize more complex molecules.
- Asymmetric Synthesis: The compound can act as a chiral auxiliary in asymmetric synthesis, enhancing enantioselectivity in various reactions involving palladium catalysts .
The biological activity of Boc-L-Phenylalanine(2-OCF3)-OH is primarily related to its role as a building block in peptide synthesis. Compounds derived from this amino acid have been investigated for their potential therapeutic applications, including:
- Anticancer Activity: Certain peptides containing this modified phenylalanine have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties: Some derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics.
Several methods exist for synthesizing Boc-L-Phenylalanine(2-OCF3)-OH:
- Direct Functionalization:
- Starting from L-Phenylalanine, the hydroxyl group can be substituted with a trifluoromethoxy group using appropriate reagents such as trifluoromethylating agents.
- Boc Protection:
- The amino group of L-Phenylalanine is protected using Boc anhydride or Boc chloride under basic conditions to yield Boc-L-Phenylalanine.
- Coupling Reactions:
These methods provide flexibility in modifying the compound for specific applications.
Boc-L-Phenylalanine(2-OCF3)-OH has various applications across chemical and pharmaceutical fields:
- Peptide Synthesis: It serves as a key building block for synthesizing peptides with enhanced stability and bioactivity.
- Drug Development: Its derivatives are explored for potential use in drug formulations targeting various diseases, including cancer and infections.
- Chemical Probes: The compound may be utilized as a chemical probe in biological studies to investigate protein interactions and functions.
Interaction studies involving Boc-L-Phenylalanine(2-OCF3)-OH focus on its binding properties with proteins and enzymes. These studies help elucidate its role in biological systems and its potential as a therapeutic agent. Techniques such as:
- Surface Plasmon Resonance (SPR): Used to study real-time interactions between the compound and target biomolecules.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to analyze conformational changes upon binding.
These methodologies provide insights into how modifications affect binding affinity and specificity.
Boc-L-Phenylalanine(2-OCF3)-OH shares structural similarities with other modified phenylalanines. Here are some comparable compounds:
| Compound Name | Modifications | Unique Features |
|---|---|---|
| Boc-L-Phenylalanine | None | Standard amino acid used in peptide synthesis |
| Boc-L-Phe(3-OBzl)-OH | Benzyloxy at position 3 | Increased lipophilicity; used in drug design |
| Fmoc-L-Phe(2-F) | Fluoro at position 2 | Enhances biological activity; used in peptide synthesis |
| Boc-L-Phe(4-NO2)-OH | Nitro at position 4 | Potential anticancer properties due to electron-withdrawing effects |
Uniqueness of Boc-L-Phe(2-OCF3)-OH:
The trifluoromethoxy substitution provides unique electronic properties that enhance its reactivity compared to other derivatives. This modification can significantly influence the compound's pharmacokinetics and biological interactions, making it a valuable candidate for further research and development.








